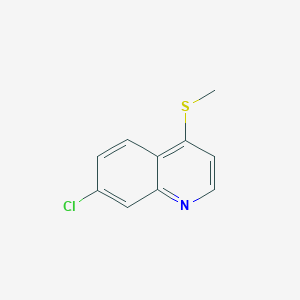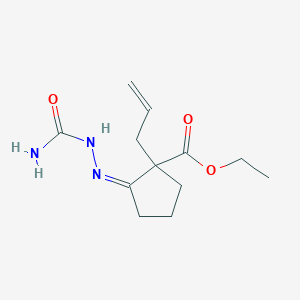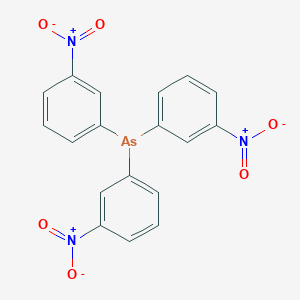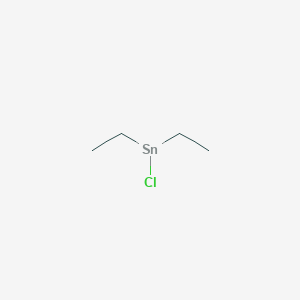
3-Methyldecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyldecane-2,4-dione is an organic compound with the molecular formula C11H20O2 It is a diketone, meaning it contains two ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldecane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 3-methyl-2,4-pentanedione with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the diketone, followed by the addition of the alkylating agent to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyldecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted diketones or other functionalized products.
Wissenschaftliche Forschungsanwendungen
3-Methyldecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-Methyldecane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the ketone groups, allowing it to react with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2,4-pentanedione: A smaller diketone with similar reactivity but different physical properties.
2,4-Decanedione: Lacks the methyl group at the third position, leading to different chemical behavior.
3-Methyl-2,4-nonanedione: Similar structure but with one fewer carbon atom, affecting its reactivity and applications.
Uniqueness
3-Methyldecane-2,4-dione is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar diketones provides different solubility and volatility characteristics, making it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
14848-98-7 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
3-methyldecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-11(13)9(2)10(3)12/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
FOLFVBLBSPDQRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
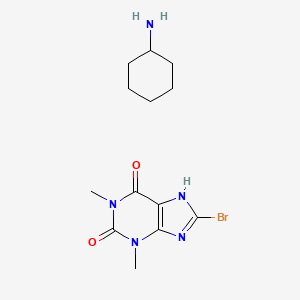
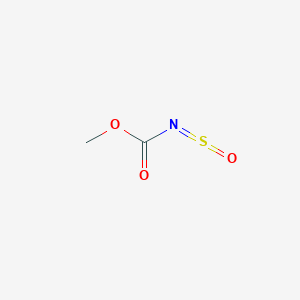
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
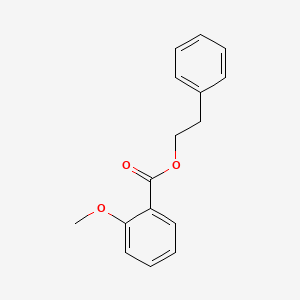
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)



![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
